molecular formula C4H6ClNO3 B13884941 Methyl 2-chloro-2-oxoethylcarbamate

Methyl 2-chloro-2-oxoethylcarbamate

Cat. No.: B13884941
M. Wt: 151.55 g/mol
InChI Key: ICCFTNVGIJGFRE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-oxoethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with ethyl carbamate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-oxoethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Methyl 2-chloro-2-oxoethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-oxoethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-chloro-2-oxoethylcarbamate include:

  • Ethyl 2-chloro-2-oxoethylcarbamate
  • Propyl 2-chloro-2-oxoethylcarbamate
  • Butyl 2-chloro-2-oxoethylcarbamate

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as its use as an intermediate in organic synthesis .

Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

methyl N-(2-chloro-2-oxoethyl)carbamate

InChI

InChI=1S/C4H6ClNO3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H,6,8)

InChI Key

ICCFTNVGIJGFRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(=O)Cl

Origin of Product

United States

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